molecular formula C17H14N2O2 B2728653 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 725705-56-6

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B2728653
CAS No.: 725705-56-6
M. Wt: 278.311
InChI Key: TZORFOZZBMQHCM-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C17H14N2O2. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a pyridine ring fused to a quinoline core, with methyl groups at positions 6 and 8, and a carboxylic acid group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, a Friedländer synthesis can be employed, where an aldehyde and a ketone react in the presence of an amine catalyst to form the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-Methylquinoline: A derivative with a single methyl group, used in similar applications.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to the presence of both pyridine and quinoline rings, along with specific functional groups that enhance its reactivity and potential biological activities .

Properties

IUPAC Name

6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10-7-11(2)16-12(8-10)13(17(20)21)9-15(19-16)14-5-3-4-6-18-14/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZORFOZZBMQHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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